(R)-Amino-biphenyl-2-YL-acetic acid
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Overview
Description
®-Amino-biphenyl-2-YL-acetic acid is an organic compound that features a biphenyl structure with an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Amino-biphenyl-2-YL-acetic acid typically involves several steps, including the formation of the biphenyl core, introduction of the amino group, and attachment of the acetic acid moiety. One common method involves the use of Grignard reagents to form the biphenyl structure, followed by nitration and reduction to introduce the amino group.
Industrial Production Methods: Industrial production of ®-Amino-biphenyl-2-YL-acetic acid often employs catalytic hydrogenation and other scalable chemical processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: ®-Amino-biphenyl-2-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens and sulfonic acids.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
®-Amino-biphenyl-2-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Amino-biphenyl-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Biphenyl-2-YL-acetic acid: Lacks the amino group, resulting in different chemical reactivity and biological activity.
®-Amino-biphenyl-3-YL-acetic acid: Similar structure but with the amino group in a different position, leading to variations in its chemical and biological properties.
Uniqueness: ®-Amino-biphenyl-2-YL-acetic acid is unique due to the specific positioning of the amino group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
1228570-53-3 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
FSCAPPLHQKZYEY-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N |
Origin of Product |
United States |
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